methyl 2-{[(3-nitrophenyl)methyl]sulfanyl}acetate
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Overview
Description
Methyl 2-{[(3-nitrophenyl)methyl]sulfanyl}acetate, also known as MNPMS, is a chemical compound composed of a methyl group, a nitrophenyl group, a sulfanyl group, and an acetate group. It is a white, crystalline solid with a melting point of 140°C and a boiling point of 241°C. It is insoluble in water and slightly soluble in ethanol. MNPMS has a variety of applications in the scientific research field, including its use as a reagent, as a catalyst, and as a substrate.
Scientific Research Applications
Methyl 2-{[(3-nitrophenyl)methyl]sulfanyl}acetate has a variety of applications in scientific research. It has been used as a reagent in the synthesis of various organic compounds, as a catalyst for the synthesis of polymers, and as a substrate for the synthesis of drugs and other compounds. Additionally, methyl 2-{[(3-nitrophenyl)methyl]sulfanyl}acetate has been used in the study of the mechanism of action of enzymes, as a probe to study protein-protein interactions, and as a substrate for the study of biochemical and physiological processes.
Mechanism of Action
Methyl 2-{[(3-nitrophenyl)methyl]sulfanyl}acetate acts as a substrate for enzymes, allowing them to catalyze reactions. The nitrophenyl group of methyl 2-{[(3-nitrophenyl)methyl]sulfanyl}acetate is the active site of the enzyme, which binds to the enzyme and allows it to catalyze the reaction. The sulfanyl group of methyl 2-{[(3-nitrophenyl)methyl]sulfanyl}acetate also binds to the enzyme, allowing it to catalyze the reaction. The acetate group of methyl 2-{[(3-nitrophenyl)methyl]sulfanyl}acetate is not involved in the catalytic process, but it is important for the stability of the reaction.
Biochemical and Physiological Effects
methyl 2-{[(3-nitrophenyl)methyl]sulfanyl}acetate has been studied for its biochemical and physiological effects. It has been found to be an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of this enzyme can lead to increased levels of acetylcholine, which can lead to increased alertness and improved cognitive function. Additionally, methyl 2-{[(3-nitrophenyl)methyl]sulfanyl}acetate has been found to have anti-inflammatory and antifungal properties.
Advantages and Limitations for Lab Experiments
Methyl 2-{[(3-nitrophenyl)methyl]sulfanyl}acetate has several advantages for lab experiments. It is a relatively inexpensive and readily available compound, and it is relatively stable at room temperature. Additionally, it can be synthesized in a two-step process, making it easy to prepare in the laboratory. However, methyl 2-{[(3-nitrophenyl)methyl]sulfanyl}acetate is insoluble in water, which can make it difficult to use in aqueous solutions. Additionally, it is sensitive to light and air, which can limit its use in certain experiments.
Future Directions
Future research on methyl 2-{[(3-nitrophenyl)methyl]sulfanyl}acetate could focus on its use as a catalyst for the synthesis of other compounds, its use as a probe to study protein-protein interactions, and its use as a substrate for the study of biochemical and physiological processes. Additionally, further research could be done on its mechanism of action and its biochemical and physiological effects. Additionally, further research could be done to explore the potential applications of methyl 2-{[(3-nitrophenyl)methyl]sulfanyl}acetate in drug synthesis and other areas.
Synthesis Methods
Methyl 2-{[(3-nitrophenyl)methyl]sulfanyl}acetate can be synthesized by a two-step process. The first step involves the reaction of 3-nitrophenyl methyl sulfide with acetic anhydride, which yields methyl 2-{[(3-nitrophenyl)methyl]sulfanyl}acetate. The second step involves the reaction of methyl 2-{[(3-nitrophenyl)methyl]sulfanyl}acetate with aqueous sodium hydroxide, which yields the sodium salt of methyl 2-{[(3-nitrophenyl)methyl]sulfanyl}acetate.
properties
IUPAC Name |
methyl 2-[(3-nitrophenyl)methylsulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4S/c1-15-10(12)7-16-6-8-3-2-4-9(5-8)11(13)14/h2-5H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDJZUVLJWVUDNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSCC1=CC(=CC=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-{[(3-nitrophenyl)methyl]sulfanyl}acetate |
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